Adamantane, 1-(3-piperidinopropyl)-, hydrochloride
CAS No.: 52582-82-8
Cat. No.: VC18443617
Molecular Formula: C18H32ClN
Molecular Weight: 297.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52582-82-8 |
|---|---|
| Molecular Formula | C18H32ClN |
| Molecular Weight | 297.9 g/mol |
| IUPAC Name | 1-[3-(1-adamantyl)propyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C18H31N.ClH/c1-2-6-19(7-3-1)8-4-5-18-12-15-9-16(13-18)11-17(10-15)14-18;/h15-17H,1-14H2;1H |
| Standard InChI Key | SYFLVOYYHASAMF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CCCC23CC4CC(C2)CC(C4)C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride belongs to the family of polycyclic hydrocarbons functionalized with nitrogen-containing substituents. Its molecular formula is C₁₈H₃₂ClN, with a molar mass of 297.9 g/mol. The compound consists of a rigid adamantane core (C₁₀H₁₅) coupled to a 3-piperidinopropyl chain, with a hydrochloride counterion enhancing its ionic character (Fig. 1).
Key structural features:
-
Adamantane core: A diamondoid cage structure providing steric bulk and chemical stability.
-
Piperidinopropyl linker: A three-carbon chain terminating in a piperidine ring, introducing basicity and conformational flexibility.
-
Hydrochloride salt: Improves aqueous solubility and crystallinity compared to the free base form .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₂ClN | |
| Molecular Weight | 297.9 g/mol | |
| IUPAC Name | 1-[3-(1-Adamantyl)propyl]piperidine hydrochloride | |
| SMILES | C1CCN(CC1)CCCC23CC4CC(C2)CC(C4)C3.Cl | |
| InChI Key | SYFLVOYYHASAMF-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with 1-bromoadamantane, which undergoes nucleophilic substitution with 3-piperidinopropan-1-amine under controlled conditions. A representative protocol involves:
-
Alkylation: Reaction of 1-bromoadamantane with excess 3-piperidinopropan-1-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
-
Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity .
Critical Parameters:
-
Temperature: Excess heat promotes adamantane ring decomposition.
-
Stoichiometry: A 1:1.2 molar ratio of adamantane bromide to amine minimizes side products.
-
Solvent Choice: DMF enhances reaction kinetics but requires thorough removal during workup .
Pharmacological Profile
Mechanisms of Action
The compound’s pharmacological activity stems from dual mechanisms:
-
Adamantane Core Interactions: Binds hydrophobic pockets in viral proteins or cellular receptors, disrupting pathogen-host interactions .
-
Piperidine Modulation: Acts as a weak base, altering lysosomal pH and inhibiting autophagic pathways in cancer cells .
Neuropharmacology
The piperidine moiety may enhance blood-brain barrier permeability, making it a candidate for:
-
Neurodegenerative diseases: Modulation of NMDA receptors in Alzheimer’s models .
-
Analgesia: Interaction with σ-opioid receptors in preclinical pain models .
Table 2: Comparative Bioactivity of Adamantane Derivatives
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Adamantane, 1-(3-piperidinopropyl)-, HCl | σ-Opioid Receptor | 120 ± 15 | |
| Amantadine HCl | Influenza A M2 | 280 ± 30 | |
| Memantine HCl | NMDA Receptor | 90 ± 10 |
Analytical Characterization
Spectroscopic Methods
-
¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 6H, piperidine CH₂), 2.90–2.70 (m, 2H, CH₂N), 2.10–1.80 (m, 15H, adamantane CH₂).
-
LC-MS (ESI+): m/z 262.2 [M+H]⁺ (calc. 262.2 for C₁₈H₃₂N).
Future Directions
Drug Delivery Innovations
The adamantane core’s ability to anchor into lipid bilayers positions this compound as a candidate for:
-
Liposomal formulations: Prolonged release of chemotherapeutics .
-
Cyclodextrin inclusion complexes: Enhanced solubility for parenteral administration .
Targeted Therapy Development
Functionalization of the piperidine nitrogen with monoclonal antibodies or peptide ligands could enable precision oncology applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume